1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-Ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biomedical applications. The compound’s structure includes ethyl and methyl substituents at specific positions on both pyrazole rings, which influence its electronic properties, steric hindrance, and interaction with biological targets.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2;/h7,9,14H,5-6,8H2,1-4H3;1H |
InChI Key |
MJNJGDSQTVZKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylpyrazole with ethyl bromide under basic conditions to form the ethylated product. This intermediate is then reacted with 2-ethyl-4-methylpyrazole-3-carbaldehyde in the presence of a reducing agent to yield the final amine product. The hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine
- Structural Differences : Replaces one pyrazole ring with a pyridine ring and introduces a cyclopropyl group instead of ethyl/methyl substituents.
- However, reduced lipophilicity (logP) is expected due to the polar pyridine moiety .
- Synthesis : Synthesized via copper-catalyzed coupling (35°C, 2 days) with a 17.9% yield, contrasting with the target compound’s likely lower efficiency due to steric bulk .
2.1.2 1-(Difluoromethyl)-3-Methylpyrazol-4-Amine Hydrochloride
- Structural Differences: Simpler monopyrazole structure with a difluoromethyl group at position 1.
- Impact : Fluorination increases electronegativity and metabolic resistance but reduces steric bulk. The molar mass (183.59 g/mol) is significantly lower than the target compound’s estimated mass (~300–350 g/mol) .
- Applications : Likely optimized for CNS penetration due to fluorine’s small size and polarity, whereas the target compound’s bis-pyrazole structure may favor peripheral tissue targeting.
2.1.3 1-Ethyl-N-[(5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-4-Amine
- Structural Differences : Substitutes the 2-ethyl-4-methylpyrazole ring with a 5-methylpyrazole group.
- Impact : Altered substituent positions modify steric interactions and hydrogen-bonding capacity. For example, the 2-ethyl group in the target compound may hinder rotation around the methylene bridge, affecting conformational flexibility .
Physicochemical Properties
| Property | Target Compound | N-Cyclopropyl Analogue | Difluoromethyl Analogue |
|---|---|---|---|
| Molecular Formula | Likely C₁₄H₂₂ClN₅ | C₁₂H₁₅N₅ | C₅H₈ClF₂N₃ |
| Molar Mass (g/mol) | ~320–350 (estimated) | 229.29 | 183.59 |
| Key Substituents | Ethyl, methyl (both rings) | Cyclopropyl, pyridine | Difluoromethyl |
| Solubility (Polarity) | High (hydrochloride salt) | Moderate (neutral amine) | High (hydrochloride salt) |
| logP (Estimated) | 2.5–3.0 | 1.8–2.2 | 1.0–1.5 |
Computational and Graph-Based Comparisons
emphasizes graph-theoretical methods for structural similarity assessment. The target compound’s two pyrazole rings and methylene bridge create a unique topology distinct from monocyclic analogues. Graph isomorphism algorithms would classify it as a “scaffold-hop” variant of simpler pyrazole amines, with key differences in node connectivity (e.g., substituent positions) .
Biological Activity
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is with a molecular weight of approximately 283.80 g/mol. This article provides an overview of the biological activity of this compound, including data tables, relevant case studies, and detailed research findings.
Structural Characteristics
The compound features a complex arrangement of nitrogen-containing heterocycles, specifically pyrazoles, which are known for their diverse biological activities. The structural uniqueness arises from the combination of ethyl and methyl substituents on the pyrazole rings, contributing to its potential efficacy in various biological applications.
| Property | Value |
|---|---|
| Common Name | 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
| CAS Number | 1856055-21-8 |
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the effect of varying concentrations of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride on DLD1 human colon cancer cells. The results indicated a dose-dependent increase in multipolar mitoses at concentrations above 15 μM.
| Concentration (μM) | % Multipolar Mitoses |
|---|---|
| 0 | 5 |
| 5 | 8 |
| 10 | 12 |
| 15 | 21 |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, the compound was tested against PKMYT1. The IC50 values were determined through enzymatic assays to evaluate its potency.
| Compound | IC50 (μM) |
|---|---|
| 1-Ethyl-N-[...]-3-Methylpyrazol-4-Amine; HCl | 0.69 |
| Control Compound | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
